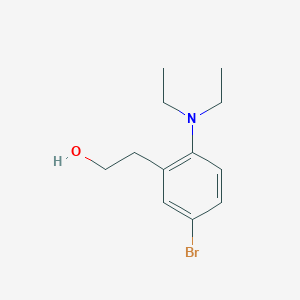

2-(5-Bromo-2-(diethylamino)phenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5-Bromo-2-(diethylamino)phenyl)ethanol” is a chemical compound that is part of the family of tertiary alkanolamine multi-component aqueous solvents . It has a high chemical stability and resistance against degradation .

Synthesis Analysis

The synthesis of this compound involves the use of 2-(Diethylamino)ethanol (DEEA), which can be used as a co-solvent with methyldiethanolamine (MDEA) and sulfolane . DEEA is also used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-2-(diethylamino)phenyl)ethanol” is complex. The InChI code for this compound is1S/C12H18BrNO/c1-3-14 (4-2)12-6-5-11 (13)9-10 (12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3 .

Scientific Research Applications

Complexation with Metal Ions

This compound is known for forming complexes with various metal ions. For instance, it forms a 1:1 complex with the uranyl ion in the presence of sulphosalicylic acid, which acts as a stabilizer . This property is particularly useful in the field of analytical chemistry, where such complexes are used for the spectrophotometric determination of metals.

Thermodynamic Studies

The thermodynamic stability constants and parameters of its complexes with Cu(II), Co(II), Ni(II), and Zn(II) have been evaluated . These studies are essential for understanding the behavior of these complexes in various conditions, which has implications in environmental chemistry and metallurgy.

Spectrophotometric Analysis

Due to its ability to form colored complexes with metal ions, this compound is used in spectrophotometric analysis for the quantitative determination of trace metals . This application is significant in water quality monitoring and the mining industry.

Kinetic Measurements

The kinetics of complexation of uranium with derivatives of this compound have been studied using stopped-flow spectrophotometry . Such kinetic measurements are crucial in nuclear chemistry and environmental monitoring of radioactive elements.

Voltammetric Behavior Studies

The voltammetric and spectrophotometric behavior of its copper(II) complex has been studied, which is relevant in electrochemistry . This research can lead to advancements in sensor technology and electroanalytical methods.

Buffer Systems in Analytical Procedures

It acts as a ligand in buffer systems for stabilizing metal complexes during analytical procedures . This is particularly important in the development of new analytical reagents and methods in pharmaceutical and chemical research.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-(diethylamino)ethanol, are used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .

Mode of Action

Based on its structural similarity to 2-(diethylamino)ethanol, it may interact with its targets to form quaternary ammonium salts .

properties

IUPAC Name |

2-[5-bromo-2-(diethylamino)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-3-14(4-2)12-6-5-11(13)9-10(12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRIVWMFUKBKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)Br)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-(diethylamino)phenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-phenyl-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)acrylamide](/img/structure/B2937881.png)

![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)

![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)

![1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B2937890.png)

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)

![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)